molecular formula C25H27N3O B11343482 2,2-Diphenyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2,2-Diphenyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11343482
M. Wt: 385.5 g/mol
InChI Key: GQVXPAQRHWYTCF-UHFFFAOYSA-N
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Description

2,2-DIPHENYL-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a diphenyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the reaction of 2-(pyridin-2-yl)ethylamine with 1-benzylpiperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with benzophenone in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-DIPHENYL-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-DIPHENYL-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(pyridin-2-yl)ethan-1-one: A simpler analog with similar structural features but lacking the piperazine ring.

    4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: Another compound with a pyridine moiety but different functional groups.

Uniqueness

2,2-DIPHENYL-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of a piperazine ring, pyridine moiety, and diphenyl ketone group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

2,2-diphenyl-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H27N3O/c29-25(24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)28-19-17-27(18-20-28)16-14-23-13-7-8-15-26-23/h1-13,15,24H,14,16-20H2

InChI Key

GQVXPAQRHWYTCF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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